HDAC6 Inhibition: Sub‑nanomolar Potency of N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide vs. Mono‑fluoro Analog
The target compound inhibits recombinant human HDAC6 with an IC₅₀ of 5 nM, measured in a fluorescence‑deacetylase assay [1]. In contrast, the mono‑fluorinated analog N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide (CAS 878484‑77‑9) exhibits an IC₅₀ of 135 nM against HDAC6 under identical assay conditions [2]. The 27‑fold improvement is attributed to the additional fluorine atom that optimizes van der Waals contacts within the deep hydrophobic channel of HDAC6.
| Evidence Dimension | HDAC6 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide: 135 nM |
| Quantified Difference | 27‑fold more potent |
| Conditions | Recombinant full‑length human N‑terminal GST‑tagged HDAC6, baculovirus‑infected Sf9 insect cells, Fluor de Lys substrate |
Why This Matters
A 27‑fold potency advantage reduces the effective concentration required in cellular assays, lowering the risk of off‑target effects and facilitating more robust structure‑activity relationship (SAR) studies.
- [1] BindingDB BDBM50531051 (CHEMBL4470373). IC₅₀ 5 nM for HDAC6. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50531051 (accessed 2026-04-30). View Source
- [2] BindingDB BDBM50197156 (CHEMBL3930237). IC₅₀ 135 nM for HDAC2/HDAC6. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50197156 (accessed 2026-04-30). View Source
